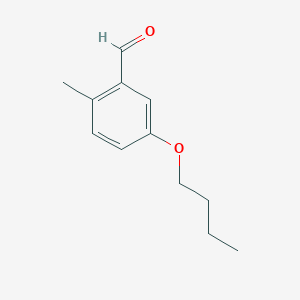

5-Butoxy-2-methylbenzaldehyde

Description

Historical Context and Emergence in Organic Synthesis Literature

While specific seminal publications detailing the first synthesis of 5-Butoxy-2-methylbenzaldehyde are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzaldehydes. The synthesis of such compounds has been a cornerstone of organic chemistry for over a century, driven by their utility as intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. wisdomlib.orgliberty.edu General methods for the preparation of substituted benzaldehydes often involve the formylation of a corresponding substituted benzene (B151609) ring or the oxidation of a benzyl (B1604629) alcohol. More contemporary approaches include two-step, one-pot reduction/cross-coupling procedures and tandem reaction schemes, which offer efficient routes to a wide array of benzaldehyde (B42025) derivatives. acs.orgacs.org The availability of starting materials like 4-butoxytoluene would logically lead to the exploration of its formylation to produce 5-Butoxy-2-methylbenzaldehyde as synthetic methodologies have advanced.

Structural Significance and Functional Group Analysis

The structure of 5-Butoxy-2-methylbenzaldehyde is characterized by a benzene ring substituted with three key functional groups: an aldehyde (-CHO), a butoxy (-O(CH₂)₃CH₃), and a methyl (-CH₃) group.

The aldehyde group is the primary site of reactivity, participating in a wide range of chemical transformations such as nucleophilic addition, condensation reactions, and oxidations. The butoxy group , an ether linkage, is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the aldehyde. The presence of the butoxy group also increases the lipophilicity of the molecule. The methyl group , also an electron-donating group through induction, further modulates the electronic properties of the ring. The ortho-position of the methyl group relative to the aldehyde can introduce steric hindrance, which may affect the stereochemical outcome of certain reactions.

Current Research Landscape and Academic Relevance

The academic relevance of 5-Butoxy-2-methylbenzaldehyde lies in its potential as a versatile intermediate in the synthesis of more complex molecules. Substituted benzaldehydes are widely recognized as crucial building blocks in medicinal chemistry and materials science. wisdomlib.org For instance, various substituted benzaldehydes are precursors for the synthesis of Schiff bases, chalcones, and other heterocyclic compounds that have shown a wide range of biological activities. researchgate.netresearchgate.net

Research on related alkoxy- and alkyl-substituted benzaldehydes has demonstrated their utility in the development of new catalysts, polymers, and biologically active agents. While specific research focusing solely on 5-Butoxy-2-methylbenzaldehyde is not abundant, the established importance of its structural motifs suggests its potential for similar applications.

Scope and Objectives of Focused Scholarly Investigation

This article aims to provide a comprehensive overview of the chemical properties and synthetic potential of 5-Butoxy-2-methylbenzaldehyde based on available scientific information. The primary objectives are to:

Present the known physicochemical properties of the compound.

Analyze its structural and functional group characteristics.

Discuss its potential applications in organic synthesis based on the known reactivity of related compounds.

Provide a consolidated resource for researchers interested in this particular substituted benzaldehyde.

Physicochemical and Spectroscopic Data

The following tables provide a summary of the known physicochemical and spectroscopic properties of 5-Butoxy-2-methylbenzaldehyde and a closely related compound for comparative analysis.

Table 1: Physicochemical Properties of 5-Butoxy-2-methylbenzaldehyde

| Property | Value | Reference |

| IUPAC Name | 5-butoxy-2-methylbenzaldehyde | sigmaaldrich.com |

| CAS Number | 2624417-37-2 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆O₂ | sigmaaldrich.com |

| Molecular Weight | 192.26 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Table 2: Spectroscopic Data for Related Benzaldehyde Derivatives

This table presents spectroscopic data for a structurally similar compound, 2-methylbenzaldehyde (B42018), to provide an indication of the expected spectral features of 5-Butoxy-2-methylbenzaldehyde.

| Technique | Compound | Key Features | Reference |

| ¹H NMR | 2-Methylbenzaldehyde | δ 10.26 (s, 1H, CHO), 7.79 (d, 1H), 7.47 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 2.66 (s, 3H, CH₃) | |

| ¹³C NMR | 2-Methylbenzaldehyde | δ 192.8, 140.6, 134.2, 133.7, 132.1, 131.8, 126.3, 19.9 | |

| IR | 2-Methylbenzaldehyde | Characteristic C=O stretch for aldehyde | nih.gov |

| Mass Spec | 2-Methylbenzaldehyde | Molecular ion peak corresponding to its molecular weight | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-butoxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)11(8-12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSYANBARUMXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Processes of 5 Butoxy 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) in 5-Butoxy-2-methylbenzaldehyde is characterized by an electrophilic carbonyl carbon, which readily undergoes attack by nucleophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The reaction of 5-Butoxy-2-methylbenzaldehyde with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. Schiff bases are a critical class of compounds in coordination chemistry and have applications in the synthesis of various biologically active molecules. The general reaction proceeds by mixing the aldehyde and a primary amine, often in a solvent like ethanol, and may be catalyzed by acid.

The formation of a Schiff base from 5-Butoxy-2-methylbenzaldehyde would proceed as follows:

Illustrative Reaction Scheme for Schiff Base Formation

Table 1: Illustrative Conditions for Schiff Base Formation

| Reactant 1 | Reactant 2 (Primary Amine) | Catalyst | Solvent | Product |

|---|---|---|---|---|

| 5-Butoxy-2-methylbenzaldehyde | Aniline (B41778) | Acetic Acid (catalytic) | Ethanol | N-(5-butoxy-2-methylbenzylidene)aniline |

| 5-Butoxy-2-methylbenzaldehyde | 4-Chloroaniline | None | Methanol | N-(5-butoxy-2-methylbenzylidene)-4-chloroaniline |

| 5-Butoxy-2-methylbenzaldehyde | 2-Aminobenzohydrazide | None | Ethanol | (E)-N'-(5-butoxy-2-methylbenzylidene)-2-aminobenzohydrazide |

Olefination reactions transform the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). These are fundamental carbon-carbon bond-forming reactions in organic synthesis.

The Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction is a key method for synthesizing alkenes with high stereoselectivity, typically favoring the (E)-isomer. The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde. The phosphonate carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). This nucleophile then adds to the aldehyde carbonyl of 5-Butoxy-2-methylbenzaldehyde, leading to an intermediate that eliminates a phosphate (B84403) byproduct to form the alkene.

Table 2: Hypothetical Wittig-Horner Reaction Data

| Aldehyde | Phosphonate Reagent | Base | Solvent | Expected Alkene Product |

|---|---|---|---|---|

| 5-Butoxy-2-methylbenzaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(5-butoxy-2-methylphenyl)acrylate |

| 5-Butoxy-2-methylbenzaldehyde | Diethyl benzylphosphonate | n-BuLi | THF | (E)-1-(5-butoxy-2-methylphenyl)-2-phenylethene |

The Knoevenagel condensation is another important olefination reaction where an aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. This base facilitates the deprotonation of the active methylene compound, creating a nucleophilic carbanion that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Table 3: Hypothetical Knoevenagel Condensation Data

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Expected Product |

|---|---|---|---|---|

| 5-Butoxy-2-methylbenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-(5-butoxy-2-methylbenzylidene)malononitrile |

| 5-Butoxy-2-methylbenzaldehyde | Diethyl malonate | Pyridine | Toluene (B28343) | Diethyl 2-(5-butoxy-2-methylbenzylidene)malonate |

| 5-Butoxy-2-methylbenzaldehyde | Meldrum's acid | Glycine | Water | 5-(5-butoxy-2-methylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Aldol-type additions are crucial for constructing β-hydroxy carbonyl compounds or their derivatives. These reactions involve the addition of a nucleophilic enol or enolate to an aldehyde.

The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. The product is a β-nitro alcohol, which is a valuable synthetic intermediate. The reaction begins with the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of 5-Butoxy-2-methylbenzaldehyde.

The Mukaiyama aldol (B89426) reaction is a Lewis acid-catalyzed cross-aldol reaction between a silyl (B83357) enol ether and an aldehyde. This method allows for a controlled reaction, avoiding the self-condensation often problematic in traditional aldol reactions. The Lewis acid, such as titanium tetrachloride (TiCl₄), activates the aldehyde towards nucleophilic attack by the silyl enol ether.

Table 4: Illustrative Data for Aldol-Type Additions

| Reaction Type | Aldehyde | Nucleophile Source | Catalyst/Promoter | Solvent | Expected Product |

|---|---|---|---|---|---|

| Henry Reaction | 5-Butoxy-2-methylbenzaldehyde | Nitromethane | Triethylamine (Et₃N) | THF | 1-(5-butoxy-2-methylphenyl)-2-nitroethanol |

| Mukaiyama Aldol | 5-Butoxy-2-methylbenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | TiCl₄ | Dichloromethane | 2-((5-butoxy-2-methylphenyl)(hydroxy)methyl)cyclohexan-1-one |

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding a four-membered oxetane (B1205548) ring. The reaction is initiated by the photoexcitation of the carbonyl group of the aldehyde to an excited singlet or triplet state. This excited state then reacts with a ground-state alkene. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the reactants and the stability of the intermediate diradical (in the case of a triplet mechanism).

In a hypothetical Paternò-Büchi reaction, 5-Butoxy-2-methylbenzaldehyde would be irradiated with UV light in the presence of an alkene like 2,3-dimethyl-2-butene.

Table 5: Hypothetical Paternò-Büchi Reaction Data

| Aldehyde | Alkene | Conditions | Solvent | Expected Product |

|---|---|---|---|---|

| 5-Butoxy-2-methylbenzaldehyde | 2,3-Dimethyl-2-butene | UV light (λ > 300 nm) | Benzene (B151609) | 4-(5-butoxy-2-methylphenyl)-2,2,3,3-tetramethyloxetane |

| 5-Butoxy-2-methylbenzaldehyde | Furan | UV light (λ > 300 nm) | Acetonitrile | 2-(5-butoxy-2-methylphenyl)-3,6-dioxabicyclo[3.2.0]hept-4-ene |

Nucleophilic Additions and Substitutions at the Carbonyl Center

The aldehyde functional group in 5-Butoxy-2-methylbenzaldehyde is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the electron-withdrawing nature of the oxygen atom, making it susceptible to reaction with various nucleophiles. libretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org In this process, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.orglibretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the carbonyl group and creating a new single bond. libretexts.org

Common nucleophiles that react with aldehydes like 5-Butoxy-2-methylbenzaldehyde include:

Grignard Reagents (R-MgX): These organometallic compounds are potent nucleophiles that add to the carbonyl group to form secondary alcohols after acidic workup.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also yield secondary alcohols upon reaction with the aldehyde.

Cyanide Ion (CN⁻): This reaction forms a cyanohydrin, which can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): Reduction of the aldehyde with these reagents furnishes the corresponding primary alcohol, 5-butoxy-2-methylbenzyl alcohol.

The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the aromatic ring. The butoxy group, being an electron-donating group, can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Conversely, the methyl group has a weak electron-donating effect.

Transformations of the Aromatic Ring System

The aromatic ring of 5-Butoxy-2-methylbenzaldehyde is also a site for various chemical modifications, primarily through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu In 5-Butoxy-2-methylbenzaldehyde, the directing effects of the existing substituents—the butoxy and methyl groups—determine the position of incoming electrophiles. Both the alkoxy (butoxy) and alkyl (methyl) groups are ortho, para-directing and activating groups. youtube.comlibretexts.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. msu.edu

The butoxy group is a strong activating group, while the methyl group is a weaker activator. The directing effects of these two groups are additive. The positions ortho to the butoxy group are C4 and C6, and the para position is C2 (already substituted with the methyl group). The positions ortho to the methyl group are C1 (substituted with the aldehyde) and C3, and the para position is C5 (substituted with the butoxy group).

Considering the combined directing influence, the most likely positions for electrophilic attack are C6 and C4. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C3. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to yield primarily 2,4-disubstituted and 2,6-disubstituted products. msu.edulibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Butoxy-2-methylbenzaldehyde

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Butoxy-2-methyl-4-nitrobenzaldehyde and 5-Butoxy-2-methyl-6-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-butoxy-2-methylbenzaldehyde and 6-Bromo-5-butoxy-2-methylbenzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 4-(5-Butoxy-2-methylbenzoyl)benzenesulfonic acid and 2-(5-Butoxy-2-methylbenzoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Butoxy-5-formyl-2-methylphenyl)ethan-1-one and 1-(2-Butoxy-3-formyl-6-methylphenyl)ethan-1-one |

This table is predictive and based on general principles of electrophilic aromatic substitution.

While the electron-rich aromatic ring of 5-Butoxy-2-methylbenzaldehyde itself is not susceptible to nucleophilic aromatic substitution (SNAr), its derivatives can undergo this type of reaction. nih.gov For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically nitro groups, positioned ortho or para to a good leaving group (e.g., a halogen). youtube.com

For instance, if 5-Butoxy-2-methylbenzaldehyde were to be nitrated to introduce a nitro group at a position ortho or para to a halogen substituent (which would need to be introduced in a separate step), the resulting compound could then undergo SNAr. The strong electron-withdrawing nature of the nitro group would stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

The reaction of polyfluoroarenes with nucleophiles is a well-established method for SNAr. mdpi.com While not directly applicable to 5-Butoxy-2-methylbenzaldehyde, this highlights the principle that sufficient activation of the aromatic ring is necessary for nucleophilic attack.

Modifications of the Butoxy Side Chain

The butoxy group offers another avenue for chemical modification, primarily through cleavage of the ether linkage or reactions on the alkyl chain.

The ether linkage of the butoxy group can be cleaved under harsh acidic conditions, typically using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). openstax.orglibretexts.org This reaction proceeds via a nucleophilic substitution mechanism. openstax.org The acid protonates the ether oxygen, making it a better leaving group. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon of the C-O bond. libretexts.org

In the case of 5-Butoxy-2-methylbenzaldehyde, the cleavage would result in 5-hydroxy-2-methylbenzaldehyde (B1195015) and a butyl halide. The reaction mechanism can be either SN1 or SN2, depending on the specific conditions and the structure of the ether. openstax.org Given that the butoxy group is a primary alkyl ether, the cleavage likely proceeds through an SN2 mechanism. openstax.orglibretexts.org

Table 2: Products of Ether Cleavage of 5-Butoxy-2-methylbenzaldehyde

| Reagent | Product 1 | Product 2 |

| HBr (excess) | 5-Hydroxy-2-methylbenzaldehyde | 1-Bromobutane (B133212) |

| HI (excess) | 5-Hydroxy-2-methylbenzaldehyde | 1-Iodobutane |

While less common for simple alkoxy groups, the alkyl chain of the butoxy group can potentially undergo radical halogenation, particularly at the benzylic position if one were present. However, in 5-butoxy-2-methylbenzaldehyde, the carbons of the butoxy group are not benzylic. Radical halogenation would likely be unselective and occur at various positions along the butyl chain.

Side-chain oxidation of alkyl groups on a benzene ring is a common reaction, typically converting them to carboxylic acids. libretexts.org However, this reaction usually requires a benzylic hydrogen, which the butoxy group lacks. youtube.com Therefore, direct oxidation of the butoxy group under standard conditions is unlikely.

Advanced Spectroscopic and Structural Elucidation of 5 Butoxy 2 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 5-Butoxy-2-methylbenzaldehyde provides characteristic signals that confirm the presence of all proton environments in the molecule. The aldehydic proton typically appears as a singlet in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns and chemical shifts influenced by the electron-donating butoxy group and the electron-withdrawing aldehyde group. The protons of the butoxy group show characteristic multiplets corresponding to the -OCH2-, -CH2-, -CH2-, and -CH3 groups, with chemical shifts progressively moving upfield. The methyl group attached to the benzene ring gives rise to a singlet in the upfield region.

While specific spectral data for 5-Butoxy-2-methylbenzaldehyde is not widely published, data for the related compound 2-methylbenzaldehyde (B42018) shows the aldehydic proton at 10.26 ppm and the methyl protons as a singlet at 2.66 ppm. rsc.org The aromatic protons appear between 7.25 and 7.79 ppm. rsc.org For 4-butoxybenzaldehyde, the butoxy group protons are observed at typical shifts for an alkyl chain attached to an oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Butoxy-2-methylbenzaldehyde This table is predictive and based on the analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic H | 6.8 - 7.8 | Multiplets |

| Methyl H (-CH3) | 2.4 - 2.7 | Singlet |

| Butoxy -OCH2- | 3.9 - 4.1 | Triplet |

| Butoxy -CH2- | 1.7 - 1.9 | Multiplet |

| Butoxy -CH2- | 1.4 - 1.6 | Multiplet |

| Butoxy -CH3 | 0.9 - 1.0 | Triplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, typically between 190 and 200 ppm. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the butoxy group will be shifted downfield due to the electronegativity of the oxygen atom, while the carbon bearing the methyl group will also show a characteristic shift. The carbons of the butoxy group will appear in the upfield region of the spectrum.

For the related compound 2-methylbenzaldehyde, the carbonyl carbon is observed at 192.8 ppm, and the methyl carbon is at 19.9 ppm. rsc.org The aromatic carbons resonate between 126.3 and 140.6 ppm. rsc.org In 4-butoxybenzaldehyde, the carbons of the butoxy group are found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Butoxy-2-methylbenzaldehyde This table is predictive and based on the analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C (-CHO) | 190 - 195 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-CHO | 130 - 140 |

| Aromatic C-CH3 | 135 - 145 |

| Other Aromatic C | 110 - 130 |

| Methyl C (-CH3) | 18 - 22 |

| Butoxy -OCH2- | 65 - 70 |

| Butoxy -CH2- | 30 - 35 |

| Butoxy -CH2- | 18 - 22 |

| Butoxy -CH3 | 13 - 15 |

2D NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted benzaldehydes and their derivatives. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule. sdsu.edu For 5-Butoxy-2-methylbenzaldehyde, COSY would show correlations between adjacent protons in the butoxy chain and between neighboring aromatic protons, helping to confirm their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the signals of each carbon atom to its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons that are two or three bonds apart. sdsu.edu This technique is particularly powerful for identifying the connectivity between the aldehyde group, the methyl group, the butoxy group, and the aromatic ring. For instance, a correlation between the aldehydic proton and the aromatic carbon at position 1 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This can be used to confirm the through-space proximity of, for example, the methyl protons and an adjacent aromatic proton.

The application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of all proton and carbon signals. researchgate.netresearchgate.net

While not directly applicable to 5-Butoxy-2-methylbenzaldehyde itself, NMR of other nuclei becomes relevant when considering its derivatives. For example, if 5-Butoxy-2-methylbenzaldehyde were used to synthesize a boronate ester derivative, ¹¹B NMR spectroscopy would be essential for characterizing the resulting product. The chemical shift and signal multiplicity in the ¹¹B NMR spectrum would provide information about the coordination environment of the boron atom.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov In the FT-IR spectrum of 5-Butoxy-2-methylbenzaldehyde, several key absorption bands would be expected.

The most prominent feature would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also characteristic, appearing as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The presence of the butoxy group would be confirmed by C-O stretching vibrations, typically in the region of 1200-1000 cm⁻¹, and C-H stretching vibrations of the alkyl chain around 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for 5-Butoxy-2-methylbenzaldehyde This table is predictive and based on the analysis of similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1680 - 1710 | Strong |

| Aldehyde C-H Stretch | 2720 & 2820 | Weak to Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Alkyl C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1000 - 1200 | Strong |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Medium to Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. nih.gov The benzaldehyde (B42025) moiety in 5-Butoxy-2-methylbenzaldehyde is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of benzaldehyde and its derivatives typically shows two main absorption bands. The first, a strong band usually below 250 nm, is attributed to the π → π* transition of the benzene ring. The second, a weaker band at longer wavelengths (around 280-300 nm), is due to the n → π* transition of the carbonyl group. The presence of the electron-donating butoxy group is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially an increase in their intensity (hyperchromic effect). The methyl group generally has a smaller effect on the UV-Vis spectrum. Analysis of the absorption maxima and their intensities can provide insights into the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 5-Butoxy-2-methylbenzaldehyde through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M+•), which then undergoes a series of fragmentation events to yield smaller, characteristic ions.

For 5-Butoxy-2-methylbenzaldehyde (C12H16O2, Molecular Weight: 192.25 g/mol ), the molecular ion peak [M]+• would be observed at a mass-to-charge ratio (m/z) of 192. A small M+1 peak at m/z 193 would also be present due to the natural abundance of the carbon-13 isotope. docbrown.info

The fragmentation pattern is dictated by the molecule's functional groups—the aldehyde, the butoxy ether, and the substituted aromatic ring. Key fragmentation pathways for aromatic aldehydes and ethers include:

Loss of a hydrogen radical (H•): A very common fragmentation for aldehydes, leading to a stable acylium ion [M-1]+. For this compound, this would result in a prominent peak at m/z 191. miamioh.edu

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of 29 mass units, producing an ion at m/z 163. miamioh.edu

Ether Fragmentation: The butoxy group can fragment in several ways. A primary pathway is the cleavage of the C-O bond, leading to the loss of the butyl group (C4H9•, 57 mass units), which can occur via benzylic cleavage to generate a resonance-stabilized ion. This would produce a fragment at m/z 135. Alternatively, cleavage can occur via McLafferty rearrangement if applicable, or through the loss of butene (C4H8, 56 mass units) via a rearrangement, resulting in a fragment at m/z 136.

Aromatic Ring Fragmentation: The phenyl ring itself can lose fragments like acetylene (B1199291) (C2H2) after initial fragmentations. docbrown.info

A hypothetical fragmentation table based on these principles is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation for 5-Butoxy-2-methylbenzaldehyde

| m/z Ratio | Proposed Fragment Ion | Description of Loss |

| 192 | [C12H16O2]+• | Molecular Ion (M+) |

| 191 | [C12H15O2]+ | Loss of a hydrogen radical ([M-H]+) from the aldehyde group. miamioh.edu |

| 163 | [C11H15O]+ | Loss of the formyl radical ([M-CHO]+). miamioh.edu |

| 135 | [C8H7O2]+ | Loss of a butyl radical ([M-C4H9]+) from the ether linkage. |

| 77 | [C6H5]+ | Phenyl cation, resulting from further fragmentation. docbrown.info |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The molecular geometry would feature a planar benzene ring, with the aldehyde and butoxy groups as substituents. The butoxy chain, with its sp3 hybridized carbons, would adopt a staggered conformation to minimize steric strain. The dihedral angle between the plane of the benzene ring and the aldehyde group is a key parameter, influenced by the steric hindrance from the ortho-methyl group.

In the crystal lattice, the supramolecular architecture would be governed by weak intermolecular interactions. Unlike molecules with strong hydrogen bond donors (like -OH or -NH2 groups), the interactions in 5-Butoxy-2-methylbenzaldehyde crystals would be dominated by:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aldehydic proton or aromatic/aliphatic C-H groups and the oxygen atoms of the aldehyde or ether groups of neighboring molecules. nih.gov These interactions can link molecules into layers or chains. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing.

Studies on similar structures, such as 4-(4-methoxy-phenoxy)benzaldehyde, show that weak C-H···O and C-H···π interactions are crucial in building the supramolecular assembly. nih.gov The specific packing motif (e.g., herringbone, layered) would depend on the subtle balance of these forces.

Table 2: Predicted Crystallographic Parameters and Interactions for 5-Butoxy-2-methylbenzaldehyde

| Parameter | Predicted Feature | Basis of Prediction |

| Molecular Conformation | Planar aromatic ring; staggered butoxy chain. | Standard organic molecule geometry. |

| Key Dihedral Angle | Non-zero angle between the ring and C=O group. | Steric influence of the ortho-methyl group. |

| Primary Intermolecular Forces | C-H···O weak hydrogen bonds; π-π stacking. | Analysis of analogous substituted benzaldehydes. researchgate.netnih.gov |

| Supramolecular Motif | Formation of layers or chain-like structures. | Common packing for molecules with similar functionalities. nih.gov |

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral variants are synthesized)

5-Butoxy-2-methylbenzaldehyde is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, in its ground state, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). saschirality.org

However, this molecule can serve as a prochiral precursor for the synthesis of chiral derivatives. For example, a nucleophilic addition to the carbonyl group could generate a new stereocenter at the benzylic position. A notable reaction is the reduction of benzaldehyde to form hydrobenzoin, a chiral diol, which can be influenced by photocatalytic methods. rsc.org

Should such a chiral derivative be synthesized, chiroptical spectroscopy would become an indispensable tool for its characterization. saschirality.orgresearchgate.net

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. saschirality.org A chiral derivative of 5-Butoxy-2-methylbenzaldehyde would exhibit a characteristic CD spectrum, with positive or negative peaks (Cotton effects) corresponding to its electronic transitions. The spectrum of one enantiomer would be a mirror image of the other. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of the newly formed stereocenter could be determined. saschirality.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and can also be used to distinguish between enantiomers.

The synthesis of chiral compounds from prochiral starting materials is a significant area of asymmetric synthesis. wisdomlib.org If 5-Butoxy-2-methylbenzaldehyde were used to create a chiral product, these chiroptical methods would be essential for confirming the success of the asymmetric synthesis and quantifying the enantiomeric excess (ee) of the product mixture.

Computational Chemistry and Theoretical Investigations of 5 Butoxy 2 Methylbenzaldehyde

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to model molecular properties. These methods are fundamental to understanding electronic distribution, molecular stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. youtube.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For a molecule like 5-Butoxy-2-methylbenzaldehyde, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, which corresponds to the lowest point on its potential energy surface. nih.govresearchgate.net

Once the optimized structure is obtained, DFT can be used to predict a variety of properties:

Electronic Structure: DFT calculates the electron density to describe the distribution of electrons within the molecule. This is often visualized using maps of molecular electrostatic potential (MEP), which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acadpubl.eumalayajournal.org In a substituted benzaldehyde (B42025), the oxygen atoms of the carbonyl and butoxy groups would be expected to be electron-rich sites, while the aldehyde proton and certain hydrogen atoms on the aromatic ring would be electron-poor. acadpubl.eumalayajournal.orgmdpi.com

Reactivity: The electronic structure provides insights into the molecule's chemical reactivity. For instance, the MEP map can predict sites susceptible to nucleophilic or electrophilic attack. acadpubl.eumalayajournal.org

Spectroscopic Properties: DFT can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). nih.govresearchgate.net By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated. In a comprehensive study on the related molecule 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies, which showed good agreement with experimental FT-IR data after scaling. nih.govresearchgate.net

Illustrative Data: Calculated vs. Experimental Vibrational Frequencies for a Related Compound

To illustrate the application of DFT in spectroscopic analysis, the table below presents a comparison of theoretical and experimental vibrational frequencies for 5-Bromo-2-Hydroxybenzaldehyde. A similar analysis would be applicable to 5-Butoxy-2-methylbenzaldehyde.

| Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| 1 | O-H stretch | 3251 | 3249 |

| 2 | C-H (aldehyde) stretch | 2890 | 2888 |

| 3 | C=O stretch | 1665 | 1660 |

| 4 | C-C (ring) stretch | 1598 | 1595 |

| 5 | C-O stretch | 1280 | 1278 |

| 6 | C-Br stretch | 640 | 638 |

| Data derived from a study on 5-Bromo-2-Hydroxybenzaldehyde for illustrative purposes. nih.govresearchgate.net |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Frontier Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chadsprep.com These orbitals are crucial for understanding chemical reactivity and electronic transitions. acadpubl.eu

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: This is the innermost orbital that is empty of electrons. Its energy level is related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and ease of electronic excitation, as less energy is required to move an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org

In a study on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, DFT calculations were used to determine the HOMO and LUMO energies and the corresponding energy gap. acadpubl.eumalayajournal.org For 5-Butoxy-2-methylbenzaldehyde, the HOMO would likely be localized on the electron-rich butoxy group and the benzene (B151609) ring, while the LUMO would be centered on the electron-withdrawing benzaldehyde moiety. The energy gap would provide a quantitative measure of its kinetic stability and reactivity. acadpubl.eu

Illustrative Data: Quantum Chemical Parameters for a Related Compound

The following table shows quantum chemical parameters calculated for (E)-2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, illustrating the type of data generated from FMO analysis. acadpubl.eumalayajournal.org

| Parameter | Value (eV) | Description |

| EHOMO | -6.27 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.51 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.76 | ELUMO - EHOMO, indicates chemical reactivity |

| Ionization Potential (IP) | 6.27 | ~ -EHOMO |

| Electron Affinity (EA) | 2.51 | ~ -ELUMO |

| Data derived from a study on a related benzaldehyde derivative for illustrative purposes. acadpubl.eumalayajournal.org |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org For a flexible molecule like 5-Butoxy-2-methylbenzaldehyde, which has a rotatable butoxy group and an aldehyde group, multiple conformers with different energies exist.

Computational methods can be used to perform a potential energy surface (PES) scan. tandfonline.com This involves systematically rotating specific dihedral angles (like the C-C-O-C angle of the ether linkage) and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformers and the energy barriers between them. tandfonline.comtandfonline.com Studies on similar ortho-substituted and methoxy-substituted benzaldehydes have used both computational and experimental NMR techniques to determine the preferred conformations, which are often a balance between steric hindrance and electronic interactions. ias.ac.inpsu.edu For 5-Butoxy-2-methylbenzaldehyde, the analysis would identify the most stable orientation of the butoxy chain relative to the benzene ring and the aldehyde group.

Reaction Mechanism Elucidation through Transition State Calculations

DFT can also be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. nih.govcanterbury.ac.uk This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. acs.org

For reactions involving 5-Butoxy-2-methylbenzaldehyde, such as its oxidation to a carboxylic acid or its participation in a condensation reaction, DFT could be used to:

Locate the geometric structure of the transition state.

Calculate the activation energy (the energy difference between the reactants and the transition state). acs.org

Confirm that the transition state correctly connects the reactants and products via Intrinsic Reaction Coordinate (IRC) calculations. canterbury.ac.uk

Studies on the reaction mechanisms of other benzaldehydes have successfully used this approach to understand stereoselectivity and the influence of catalysts and substituents. nih.govrsc.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a highly detailed view, it is computationally expensive. For studying the behavior of molecules over time or in large systems (like in a solvent or interacting with a protein), molecular mechanics and dynamics simulations are employed.

Development and Validation of Force Field Parameters

Molecular dynamics (MD) simulations use classical mechanics to simulate the movements of atoms over time. The interactions between atoms are described by a set of mathematical functions and associated parameters known as a force field (FF). j-octa.comusc.edu Standard force fields like CHARMM, AMBER, and OPLS have parameters for common building blocks like amino acids and nucleic acids, but often lack parameters for novel or less common small molecules like 5-Butoxy-2-methylbenzaldehyde. nih.gov

Therefore, a critical first step for performing MD simulations is the development and validation of specific force field parameters for the molecule of interest. ethz.ch The process typically involves:

Parameter Assignment: Initial parameters are often taken from analogous, already-parameterized chemical groups (e.g., from anisole (B1667542) for the ether part, toluene (B28343) for the methyl group, and benzaldehyde for the aldehyde). illinois.eduresearchgate.net

Charge Calculation: Atomic partial charges are calculated using quantum mechanics, often by fitting them to the QM-calculated electrostatic potential.

Parameter Optimization: Dihedral angle parameters, which govern the molecule's conformational flexibility, are particularly important. These are often optimized by fitting the molecular mechanics potential energy profile to a more accurate QM potential energy scan for rotation around key bonds. researchgate.net

Validation: The new parameter set is validated by running simulations and comparing calculated bulk properties (like density or heat of vaporization for a pure liquid) against experimental values. acs.org

This process ensures that the MD simulation will accurately reproduce the structural and dynamic behavior of 5-Butoxy-2-methylbenzaldehyde. stackexchange.com

Simulation of Intermolecular Interactions and Aggregation Behavior

While specific simulation studies on the intermolecular interactions and aggregation of 5-Butoxy-2-methylbenzaldehyde are not extensively available in the current literature, the behavior of related substituted benzaldehydes and other aromatic molecules can provide valuable insights. The aggregation of small aromatic molecules is often driven by weak non-covalent interactions, such as van der Waals forces and, where applicable, hydrogen bonding. rsc.orglibretexts.org

The molecular structure of 5-Butoxy-2-methylbenzaldehyde, featuring a polar aldehyde group, an electron-donating butoxy group, and a methyl group on the aromatic ring, suggests a propensity for specific intermolecular arrangements. The carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor, while the hydrogens of the butoxy and methyl groups, as well as the aromatic ring, can participate in weaker C-H···O or C-H···π interactions. semanticscholar.orgnih.gov

Molecular dynamics simulations of similar aromatic systems have shown that aggregation often proceeds through the formation of small clusters that coalesce into larger aggregates. rsc.org The orientation of molecules within these aggregates is a balance between maximizing attractive interactions and minimizing repulsive forces. For substituted benzaldehydes, crystal structure analyses have revealed various packing motifs, including π-π stacking of the aromatic rings and hydrogen bonding involving the aldehyde group. scielo.br

The interplay of the butoxy and methyl substituents influences the geometry and strength of these interactions. The flexible butoxy chain can adopt various conformations, potentially leading to complex aggregation patterns. The steric hindrance from the ortho-methyl group may also affect the planarity of the molecule and influence how molecules pack together.

Table 1: Key Intermolecular Interaction Types and Their Potential Role in the Aggregation of 5-Butoxy-2-methylbenzaldehyde

| Interaction Type | Description | Potential Significance for Aggregation |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A primary driving force for the association of aromatic molecules, leading to the formation of stacked aggregates. |

| Dipole-Dipole Interactions | Attractive forces between the permanent dipoles of the polar aldehyde groups. | Contributes to the overall cohesion and ordering within aggregates. |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and the carbonyl oxygen. | Provides additional stability to the aggregated structures, influencing the relative orientation of molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | A ubiquitous force contributing to the overall stability of molecular aggregates. |

This table is a representation based on the expected interactions for a substituted benzaldehyde and is not derived from specific simulation data for 5-Butoxy-2-methylbenzaldehyde.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property/Reactivity Relationship (QSPR) studies are instrumental in developing mathematical models that correlate the structural features of molecules with their physicochemical properties and reactivity. For substituted benzaldehydes, QSPR models have been successfully developed to predict various properties, including spectroscopic data and biological activities. acs.orgnih.govnih.gov

The foundation of any QSPR model lies in the selection of appropriate molecular descriptors that numerically represent the structural and electronic characteristics of a molecule. For 5-Butoxy-2-methylbenzaldehyde, a range of electronic and topological descriptors can be calculated to build predictive models.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and quantify aspects like charge distribution and orbital energies.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Partial Atomic Charges: The distribution of charges on individual atoms, particularly on the carbonyl carbon and oxygen, is crucial for understanding nucleophilic and electrophilic interactions.

Molecular Electrostatic Potential (MEP): Provides a 3D map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, branching, and connectivity. academicdirect.orgnih.gov

Connectivity Indices (e.g., Randić index): Describe the degree of branching in the molecular skeleton.

Wiener Index: Represents the sum of distances between all pairs of atoms in the molecule.

Shape Indices (e.g., Kappa indices): Quantify different aspects of the molecular shape.

These descriptors can be calculated using various computational chemistry software packages. Once calculated for a series of related compounds, they can be used to build QSPR models.

Table 2: Representative Electronic and Topological Descriptors for QSPR Studies of Substituted Benzaldehydes

| Descriptor Type | Descriptor Name | Information Encoded | Relevance to 5-Butoxy-2-methylbenzaldehyde |

| Electronic | Dipole Moment | Molecular Polarity | Influenced by the interplay of the aldehyde, butoxy, and methyl groups. |

| HOMO Energy | Electron Donating Ability | The butoxy and methyl groups are expected to raise the HOMO energy. | |

| LUMO Energy | Electron Accepting Ability | Primarily associated with the aldehyde group. | |

| Topological | Wiener Index | Molecular Size and Branching | Reflects the overall size of the molecule, including the butoxy chain. |

| Randić Connectivity Index | Molecular Branching | Accounts for the substitution pattern on the aromatic ring. |

This table provides examples of descriptors and their general relevance. Specific values for 5-Butoxy-2-methylbenzaldehyde would require dedicated calculations.

Once a set of descriptors is generated, statistical methods are employed to build a mathematical model that correlates these descriptors with a particular property or reactivity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are commonly used techniques in QSPR studies of substituted benzaldehydes. acs.orgnih.govnih.gov

An MLR model for predicting a property (P) would take the general form:

P = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

P is the property being predicted.

D₁, D₂, ..., Dₙ are the molecular descriptors.

c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

c₀ is the regression constant.

For instance, a QSPR model could be developed to predict the reaction rate or equilibrium constant for a reaction involving 5-Butoxy-2-methylbenzaldehyde. By training the model on a dataset of benzaldehyde derivatives with known reactivity, the model could then be used to predict the reactivity of new or untested compounds like 5-Butoxy-2-methylbenzaldehyde.

The predictive power and reliability of these models are assessed through various validation techniques, including cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds. acs.orgnih.gov The success of these models for substituted benzaldehydes suggests that the chemical behavior and selectivity of 5-Butoxy-2-methylbenzaldehyde are predictable from its molecular structure. nih.govresearchgate.net

Applications of 5 Butoxy 2 Methylbenzaldehyde and Its Derivatives in Advanced Chemical Research

As Key Building Blocks in Complex Organic Synthesis

The reactivity of the aldehyde functional group, combined with the electronic and steric influences of the butoxy and methyl substituents, allows 5-Butoxy-2-methylbenzaldehyde and its analogues to serve as versatile precursors in the construction of intricate molecular architectures.

Precursors for Advanced Organic Scaffolds with Diverse Research Applications

While specific research detailing the use of 5-Butoxy-2-methylbenzaldehyde as a precursor for a wide array of advanced organic scaffolds is not extensively documented in publicly available literature, the inherent reactivity of substituted benzaldehydes suggests its potential in this area. The aldehyde group can readily undergo a variety of chemical transformations, including but not limited to condensations, additions, and cyclizations, to form more complex molecular frameworks. The butoxy and methyl groups can influence the regioselectivity and stereoselectivity of these reactions, as well as impart desirable solubility and electronic properties to the resulting scaffolds.

Synthesis of Conjugated Polymers and Oligomers (e.g., Oligo(p-phenylene vinylene)s for Organic Electronics)

A significant application of derivatives of 5-Butoxy-2-methylbenzaldehyde is in the synthesis of conjugated oligomers, which are of great interest for their potential use in organic electronics. Specifically, a structurally related compound, 2,5-bis[(S)-2-methylbutoxy]benzaldehyde, has been utilized in the synthesis of a homologous series of oligo(p-phenylene vinylene)-fulleropyrrolidines (OPVn-C60). These molecules are donor-acceptor dyads that have been studied for their photophysical properties.

The synthesis of these OPVn oligomers involves a multi-step process. For instance, the formylated precursor, analogous in structure to 5-Butoxy-2-methylbenzaldehyde, can be prepared and subsequently used in Wittig-Horner coupling reactions to extend the conjugated system. The general synthetic strategy involves the iterative coupling of phosphonate (B1237965) and aldehyde functionalized monomers to build up the oligo(p-phenylene vinylene) backbone. The butoxy groups in these systems are crucial as they enhance the solubility of the resulting oligomers, a critical factor for their processing and characterization.

Table 1: Key Reactions in the Synthesis of Oligo(p-phenylene vinylene)s

| Reaction Type | Reagents and Conditions | Purpose |

| Formylation | Phosphorus oxychloride, N,N-dimethylformamide (DMF) | Introduction of the aldehyde group to the aromatic ring. |

| Wittig-Horner Coupling | Phosphonate, base (e.g., n-butyllithium) | Formation of the vinylene bridge and extension of the conjugated system. |

| Bouveault Reaction | n-butyllithium, DMF | Conversion of a bromide to an aldehyde, allowing for further chain extension. |

Preparation of Functionalized Ligands for Coordination Chemistry

The aldehyde functionality of 5-Butoxy-2-methylbenzaldehyde provides a convenient handle for the synthesis of various ligands for coordination chemistry. Through condensation reactions with amines, hydrazines, or other nucleophiles, a wide range of Schiff base ligands can be prepared. These ligands, featuring imine (-C=N-) linkages, are well-known for their ability to coordinate with a variety of metal ions. The butoxy and methyl substituents on the aromatic ring can modulate the electronic properties and steric environment of the resulting metal complexes, thereby influencing their catalytic activity, magnetic properties, or photophysical behavior. While specific examples involving 5-Butoxy-2-methylbenzaldehyde are not prevalent in the literature, the general synthetic utility of substituted benzaldehydes in ligand design is a well-established principle in coordination chemistry.

Component in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Aldehydes are common components in many named MCRs. Although specific studies employing 5-Butoxy-2-methylbenzaldehyde in MCRs or cascade transformations are not readily found, its structure suggests potential applicability in reactions such as the Ugi or Passerini reactions. The electron-donating nature of the butoxy group could influence the reactivity of the aldehyde, potentially leading to different outcomes or selectivities compared to unsubstituted benzaldehydes.

In Materials Science and Engineering

The molecular structure of 5-Butoxy-2-methylbenzaldehyde and its derivatives makes them promising candidates for the development of novel organic materials with tailored properties.

Development of Organic Electronic Materials

As mentioned previously, derivatives of 5-Butoxy-2-methylbenzaldehyde are key precursors in the synthesis of oligo(p-phenylene vinylene)s (OPVs). These materials are a class of organic semiconductors that have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fundamental properties of these materials are directly influenced by their molecular structure.

The incorporation of alkoxy side chains, such as the butoxy group, serves several critical functions. Firstly, it significantly improves the solubility of the otherwise rigid and insoluble conjugated backbone, which is essential for solution-based processing techniques. Secondly, the electron-donating nature of the alkoxy group can raise the energy levels of the highest occupied molecular orbital (HOMO) of the material. This tuning of the electronic energy levels is crucial for optimizing charge injection and transport in electronic devices. The methyl group can provide steric hindrance, which can influence the packing of the molecules in the solid state and potentially reduce intermolecular quenching of excitons, a desirable feature for enhancing the efficiency of light-emitting devices.

The photophysical properties of these OPV oligomers, such as their absorption and emission spectra, are dependent on the length of the conjugated segment. The synthesis starting from aldehyde precursors allows for precise control over the oligomer length, enabling a systematic investigation of the structure-property relationships. For example, in the study of OPVn-C60 dyads, the number of phenylene vinylene units was systematically varied to understand the processes of energy transfer and electron transfer, which are fundamental to the operation of organic solar cells.

Design and Fabrication of Chemical Sensors and Detection Systems

The aldehyde functional group in 5-Butoxy-2-methylbenzaldehyde is a key feature for its use in the synthesis of chemosensors. Its derivatives, particularly Schiff bases, are instrumental in the design of sensitive and selective detection systems for various analytes, especially metal ions.

Detailed Research Findings: Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net Derivatives of substituted benzaldehydes, such as 5-methyl salicylaldehyde, are used to create fluorescent probes for detecting metal ions like Al³⁺. mdpi.comnih.gov The fabrication process involves a condensation reaction between the aldehyde (e.g., a substituted benzaldehyde) and a suitable amine, often a compound that includes a fluorophore or a specific binding site. mdpi.comnih.gov

For instance, a Schiff base sensor can be synthesized by reacting a benzaldehyde (B42025) derivative with a compound like 2-aminobenzothiazole. mdpi.com The resulting Schiff base may exhibit poor fluorescence on its own due to processes like excited-state intramolecular proton transfer (ESIPT) or C=N isomerization. mdpi.comnih.gov However, upon coordination with a target metal ion, these non-radiative decay pathways can be inhibited, leading to a significant enhancement in fluorescence intensity through a mechanism known as chelation-enhanced fluorescence (CHEF). researchgate.netmdpi.com This "turn-on" fluorescence response allows for the sensitive detection of the target analyte.

The selectivity of these sensors is determined by the specific molecular cavity and coordination sites created by the Schiff base ligand. By carefully selecting the aldehyde and amine precursors, sensors can be tailored for high selectivity towards specific ions. Research has shown the development of Schiff base sensors derived from substituted aldehydes for the detection of ions such as Cd²⁺ and Al³⁺ with low detection limits, sometimes in the micromolar to nanomolar range. researchgate.netmdpi.com

| Sensor Type | Target Analyte | Detection Principle | Typical Precursors | Key Mechanism |

|---|---|---|---|---|

| Fluorescent Chemosensor | Metal Ions (e.g., Al³⁺, Cd²⁺) | "Turn-on" Fluorescence | Substituted Benzaldehyde, Heterocyclic Amines | Chelation-Enhanced Fluorescence (CHEF) researchgate.netmdpi.com |

| Colorimetric Sensor | Anions (e.g., CN⁻) | Visible Color Change | Substituted Benzaldehyde, Chitosan | Analyte-Induced Electronic Transitions nih.gov |

Research into Liquid Crystalline Phases

While 5-Butoxy-2-methylbenzaldehyde itself is not reported to be a liquid crystal, its derivatives, particularly Schiff bases, are a significant area of research in the field of liquid crystals. The rod-like molecular structure (calamitic) of many benzaldehyde-derived Schiff bases is conducive to the formation of mesophases.

Detailed Research Findings: The synthesis of liquid crystals often involves reacting a benzaldehyde derivative with an aniline (B41778) derivative. A classic example is 4-methoxybenzylidene-4′–butylaniline (MBBA), which exhibits a nematic liquid crystal phase at room temperature. mdpi.com The molecular structure of these compounds, including the length of terminal alkyl or alkoxy chains and the nature of the central linkage (like the -CH=N- imine group), plays a crucial role in determining their liquid crystalline properties. researchgate.net

Research into homologous series of Schiff bases, where the length of a terminal alkoxy chain is varied, demonstrates a clear structure-property relationship. researchgate.net

Short Chains: Derivatives with shorter alkoxy chains (e.g., n=1-3) often exhibit only a nematic (N) phase. researchgate.net

Intermediate Chains: As the chain length increases, smectic (Sm) phases, such as Smectic C (SmC) and Smectic A (SmA), can appear in addition to the nematic phase. researchgate.net

Long Chains: With very long chains (e.g., n=8-10), the nematic phase may be suppressed entirely, leading to purely smectogenic behavior. researchgate.net

The butoxy group (a C4 chain) in 5-Butoxy-2-methylbenzaldehyde suggests that its Schiff base derivatives could exhibit such mesophases. The presence of the butoxy group contributes to the molecular aspect ratio and polarizability, which are key factors for inducing liquid crystallinity. The methyl group's position might introduce a lateral substitution, potentially lowering the melting point and affecting the stability of the mesophases. The study of such derivatives allows researchers to fine-tune transition temperatures and the type of liquid crystal phase for potential applications in display technologies and optical materials. wikipedia.orgajchem-a.com

| Alkoxy Chain Length (n) | Observed Mesophase(s) | General Trend |

|---|---|---|

| Short (e.g., 1-3 carbons) | Nematic (N) | Nematic phase stability may decrease with chain length. researchgate.net |

| Medium (e.g., 4-7 carbons) | Nematic (N), Smectic A (SmA), Smectic C (SmC) | Introduction of smectic phases as chain length increases. researchgate.net |

| Long (e.g., 8-10 carbons) | Smectic A (SmA), Smectic C (SmC) | Suppression of nematic phase; purely smectogenic behavior. researchgate.net |

Role in Analytical Chemistry Method Development

5-Butoxy-2-methylbenzaldehyde serves as a useful compound in the development and validation of analytical methods, both as a reference material and as a reactive agent for derivatization.

As Analytical Standards in Spectroscopic and Chromatographic Methods

In analytical chemistry, well-characterized compounds are essential for method development, validation, and quality control. 5-Butoxy-2-methylbenzaldehyde, available from commercial suppliers with a defined purity, can serve as an analytical standard or reference material. sigmaaldrich.com

Detailed Research Findings: When developing new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a standard compound is required to determine key performance characteristics. acs.org 5-Butoxy-2-methylbenzaldehyde can be used to:

Optimize Separation Conditions: It can be injected into a chromatographic system to optimize parameters like mobile phase composition, flow rate, column temperature, and detector settings to achieve a sharp, well-defined peak.

Determine Retention Time: Its characteristic retention time under specific conditions serves as a benchmark for its identification in more complex mixtures.

Method Validation: It can be used to assess method linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

In spectroscopy, its known structure allows for the verification of instrument performance and as a reference for spectral interpretation. Its ¹H NMR and ¹³C NMR spectra would show characteristic signals for the aldehyde proton, aromatic protons, and the butoxy and methyl groups, which can be used for educational purposes or for confirming the structural elucidation of newly synthesized related compounds.

Development of New Derivatization Reagents for Analyte Detection

The aldehyde group of 5-Butoxy-2-methylbenzaldehyde is reactive towards primary amines, making it a potential derivatization reagent for enhancing the detection of amine-containing analytes in chromatography.

Detailed Research Findings: Many biologically and environmentally important amines are difficult to analyze directly using HPLC because they lack a strong UV-absorbing chromophore or are not fluorescent, leading to poor detection sensitivity. nih.govsigmaaldrich.com Furthermore, their polarity can lead to poor peak shape and retention in reversed-phase chromatography. nih.gov

Derivatization converts the analyte into a derivative with more favorable properties. The reaction of 5-Butoxy-2-methylbenzaldehyde with a primary amine forms a Schiff base. This reaction, often requiring mild conditions, has several analytical advantages:

Introduction of a Chromophore: The resulting imine and the benzene (B151609) ring act as a chromophore, allowing for sensitive UV detection. researchgate.net

Increased Hydrophobicity: The addition of the butoxy- and methyl-substituted phenyl group increases the hydrophobicity of the amine analyte, improving its retention and separation on common C18 reversed-phase columns.

Improved Selectivity: The reaction is specific to primary amines, reducing interference from other compounds in the sample matrix.

This approach is analogous to the use of other aldehydes, like 2,4-dinitrophenylhydrazine (B122626) (DNPH) for derivatizing aldehydes and ketones, or benzoyl chloride for derivatizing amines and alcohols to improve their detectability in HPLC and mass spectrometry. nih.govacs.org The development of new reagents like 5-Butoxy-2-methylbenzaldehyde allows for the tuning of reactivity and the chromatographic properties of the resulting derivatives.

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Pathways

The development of green and sustainable synthetic routes for aromatic aldehydes is a key focus of modern chemistry. numberanalytics.com Future research on 5-Butoxy-2-methylbenzaldehyde is likely to prioritize the integration of eco-friendly practices. This includes the use of renewable feedstocks, the development of recyclable catalysts, and the adoption of greener solvent systems. numberanalytics.com

One promising avenue is the use of biomass-derived starting materials. numberanalytics.com Lignin, a complex polymer abundant in plant cell walls, can be broken down to produce various aromatic compounds, which could potentially be modified to yield 5-Butoxy-2-methylbenzaldehyde. rsc.org Additionally, research into catalytic fractionation and ozonolysis of biomass presents a potential green route for producing aromatic aldehydes. rsc.org

The exploration of water as a solvent for chemical reactions is another critical area. A novel process for synthesizing benzaldehyde (B42025) in near-critical water has been proposed, which could be adapted for alkoxy-substituted derivatives. researchgate.net Furthermore, the use of inexpensive and environmentally friendly catalysts, such as those based on manganese, is being investigated for reactions involving aromatic aldehydes. nih.gov

| Synthetic Strategy | Potential Advantage for 5-Butoxy-2-methylbenzaldehyde | Relevant Research Area |

| Biomass Valorization | Utilization of renewable resources, reducing reliance on petrochemicals. | Lignin depolymerization, catalytic fractionation. rsc.org |

| Recyclable Catalysis | Lowering production costs and minimizing catalyst waste. | Palladium-based recyclable catalysts. researchgate.net |

| Green Solvents | Reducing the environmental impact of the synthesis process. | Use of water, ionic liquids, or deep eutectic solvents. numberanalytics.comresearchgate.net |

| Energy-Efficient Reactions | Lowering the carbon footprint of the manufacturing process. | Photo- or electro-catalysis. rsc.org |

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic transformations for aromatic aldehydes continues to be an active area of research. numberanalytics.com For 5-Butoxy-2-methylbenzaldehyde, future research could focus on more efficient and selective catalytic methods for its synthesis and derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of aromatic aldehydes and could be further optimized for the specific steric and electronic properties of 5-Butoxy-2-methylbenzaldehyde. numberanalytics.com The use of rhodium and iridium complexes for hydroformylation reactions and manganese and cobalt oxides for oxidation reactions also present opportunities for innovation. numberanalytics.com

A desaturative approach, employing a combination of enamine, photoredox, and cobalt triple catalysis, offers a mechanistically distinct way to assemble aromatic aldehydes from saturated precursors. nih.gov This could provide an alternative and potentially more efficient route to highly substituted benzaldehydes like the target compound. Furthermore, aldehyde-directed oxidative annulation reactions catalyzed by rhodium could be explored for the synthesis of complex fused-ring systems from 5-Butoxy-2-methylbenzaldehyde. acs.org

| Catalytic Method | Potential Application for 5-Butoxy-2-methylbenzaldehyde | Key Features |

| Palladium-Catalyzed Cross-Coupling | Synthesis of derivatives with diverse functional groups. | High efficiency and selectivity. numberanalytics.comresearchgate.net |

| Hydroformylation with Rh/Ir Catalysts | Introduction of the aldehyde group in a single step. | Atom-economical process. numberanalytics.com |

| Desaturative Aromatization | Novel synthetic route from saturated precursors. | Mechanistically distinct from classical methods. nih.gov |

| Aldehyde-Directed C-H Activation | Synthesis of complex heterocyclic structures. | High degree of functional group tolerance. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are produced, offering significant advantages in terms of safety, efficiency, and scalability. nih.govacs.org The application of these technologies to the synthesis of 5-Butoxy-2-methylbenzaldehyde and its derivatives is a promising future research direction.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. acs.orgnih.gov The electrosynthesis of aromatic aldehydes in a flow cell has been demonstrated, providing a basis for developing an electrochemical route to 5-Butoxy-2-methylbenzaldehyde. nih.gov

Automated synthesis platforms can be used to rapidly screen reaction conditions and synthesize libraries of derivatives for biological or materials science applications. nih.govchemrxiv.org A fully automated one-pot photoinduced alkylation process using aldehydes as radical precursors has been developed, showcasing the potential for high-throughput synthesis of complex molecules. chemrxiv.org

| Technology | Potential Benefit for 5-Butoxy-2-methylbenzaldehyde | Research Focus |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Development of continuous processes for synthesis and derivatization. acs.orgnih.gov |

| Automated Synthesis | High-throughput screening and library generation. | Rapid optimization of reaction conditions and synthesis of derivatives. nih.govchemrxiv.org |

| Process Analytical Technology (PAT) | Real-time monitoring and control of the manufacturing process. | Ensuring consistent product quality and process efficiency. |

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies are becoming indispensable tools in modern chemical research, enabling the predictive design of molecules with desired properties and the optimization of synthetic pathways. longdom.org For 5-Butoxy-2-methylbenzaldehyde, computational approaches can accelerate the discovery of new applications and synthetic routes.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, geometry, and reactivity of 5-Butoxy-2-methylbenzaldehyde and its derivatives. longdom.orgresearchgate.net This information can guide the design of new catalysts and the prediction of reaction outcomes. Machine learning and artificial intelligence (AI) are also emerging as powerful tools for predicting chemical properties and identifying potential drug candidates. longdom.orgnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of 5-Butoxy-2-methylbenzaldehyde derivatives with their biological or physical properties, enabling the in-silico screening of large virtual libraries. longdom.org Such computational studies can significantly reduce the time and cost associated with experimental research. arxiv.org

| Computational Method | Application to 5-Butoxy-2-methylbenzaldehyde | Potential Outcome |

| Density Functional Theory (DFT) | Prediction of molecular properties and reaction mechanisms. | Rational design of catalysts and reaction conditions. longdom.orgresearchgate.net |

| Machine Learning & AI | Prediction of biological activity and physical properties. | Accelerated discovery of new applications. nih.govacs.orgarxiv.org |

| Molecular Docking | Simulation of binding to biological targets. | Identification of potential therapeutic uses. longdom.orgmdpi.com |